molecular formula C12H21NO2 B074274 Ethyl 2-cyanononanoate CAS No. 1114-73-4

Ethyl 2-cyanononanoate

Cat. No. B074274
CAS RN: 1114-73-4
M. Wt: 211.3 g/mol
InChI Key: RLFOJKJGCRFYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyanononanoate is a chemical compound that belongs to the class of esters. It is also known as ethyl nonanoate-2-cyano or ethyl 2-cyano-nanoate. This compound is widely used in scientific research applications due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of Ethyl 2-cyanononanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can react with electrophiles to form new compounds. It can also undergo hydrolysis to form the corresponding carboxylic acid.

Biochemical And Physiological Effects

Ethyl 2-cyanononanoate has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any toxic effects on humans or animals. It is also not known to have any mutagenic or carcinogenic effects.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-cyanononanoate in lab experiments include its high reactivity, low toxicity, and availability. It is also relatively easy to synthesize and purify. However, the limitations of using Ethyl 2-cyanononanoate in lab experiments include its high cost and limited solubility in water.

Future Directions

There are several future directions for the use of Ethyl 2-cyanononanoate in scientific research. One potential direction is the development of new synthetic routes for the production of Ethyl 2-cyanononanoate. Another potential direction is the synthesis of new compounds using Ethyl 2-cyanononanoate as a starting material. Additionally, the biochemical and physiological effects of Ethyl 2-cyanononanoate could be further studied to determine its potential applications in medicine or other fields.
Conclusion:
In conclusion, Ethyl 2-cyanononanoate is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 2-cyanononanoate in various fields.

Synthesis Methods

The synthesis of Ethyl 2-cyanononanoate can be achieved through the reaction of ethyl nonanoate with cyanogen bromide. This reaction leads to the formation of Ethyl 2-cyanononanoate, which is a colorless liquid with a fruity odor. The reaction can be catalyzed by a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

Ethyl 2-cyanononanoate is widely used in scientific research applications due to its unique properties. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, especially in the synthesis of amides, nitriles, and carboxylic acids.

properties

CAS RN

1114-73-4

Product Name

Ethyl 2-cyanononanoate

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

ethyl 2-cyanononanoate

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h11H,3-9H2,1-2H3

InChI Key

RLFOJKJGCRFYMW-UHFFFAOYSA-N

SMILES

CCCCCCCC(C#N)C(=O)OCC

Canonical SMILES

CCCCCCCC(C#N)C(=O)OCC

synonyms

4-methyl-3-(2,2,2-trifluoroethoxy)-5H-pyrido(1',2'-4,5)(1,2,,4)thiadiazino-(2,3-a)benzimidazol-13-ium
AG 2000
AG-2000

Origin of Product

United States

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